molecular formula C6H14N2O B2394039 2-(methylamino)-N-propylacetamide CAS No. 901273-19-6

2-(methylamino)-N-propylacetamide

Cat. No.: B2394039
CAS No.: 901273-19-6
M. Wt: 130.191
InChI Key: MBENNMIHCNYUJD-UHFFFAOYSA-N
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Description

2-(methylamino)-N-propylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-propylacetamide can be achieved through several synthetic routes. One common method involves the reaction of propylamine with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.

Another approach involves the reductive amination of N-propylacetamide with formaldehyde and methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction conditions, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(methylamino)-N-propylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-methylethanamine
  • Ethanol, 2-(methylamino)-

Comparison

Compared to similar compounds, 2-(methylamino)-N-propylacetamide exhibits unique properties due to the presence of the propylacetamide moiety. This structural difference can influence its reactivity, biological activity, and potential applications. For example, the longer alkyl chain in this compound may enhance its lipophilicity and membrane permeability, making it more effective in certain biological contexts.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activity opens up possibilities for pharmaceutical applications. Further research is needed to fully explore and harness the capabilities of this compound.

Properties

IUPAC Name

2-(methylamino)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-4-8-6(9)5-7-2/h7H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBENNMIHCNYUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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